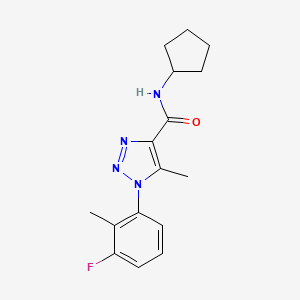

N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

説明

N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-fluoro-2-methylphenyl group at the N1 position, a methyl group at C5, and a cyclopentyl carboxamide moiety at C2. This structural framework is common in medicinal chemistry due to the versatility of the 1,2,3-triazole ring in forming hydrogen bonds and π-stacking interactions, which are critical for biological activity . The compound’s fluorinated aryl group and cyclopentyl substituent may enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications .

特性

IUPAC Name |

N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O/c1-10-13(17)8-5-9-14(10)21-11(2)15(19-20-21)16(22)18-12-6-3-4-7-12/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSDAAKRTYDNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

The triazole ring is a key structural motif in many pharmacologically active compounds. The incorporation of fluorine and cyclopentyl groups enhances the lipophilicity and bioavailability of these compounds. The specific compound has been studied for its potential applications in oncology and antimicrobial therapies.

2. Synthesis

The synthesis of N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

- Formation of the Triazole Ring : Using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- Fluorination : Introduction of the fluorine atom at the ortho position of the phenyl ring.

- Amidation : Coupling with appropriate carboxylic acids to form the final amide structure.

3.1 Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5i | H460 | 6.06 | Induction of apoptosis via ROS generation |

| 5j | H1299 | 8.12 | Inhibition of cell proliferation |

These results indicate that the compound may induce apoptosis through reactive oxygen species (ROS) production and modulation of key signaling pathways involved in cell survival.

3.2 Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been extensively studied. The compound's structure allows it to interact with microbial enzymes, disrupting their function:

These findings suggest that N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy

In a controlled study involving lung cancer cell lines (A549), treatment with N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to activate apoptotic pathways and inhibit tumor growth in vivo.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

5. Conclusion

N-cyclopentyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide represents a promising candidate for further development in both anticancer and antimicrobial therapies. Its unique structural features contribute to its biological activity, making it an important focus for future research.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Triazole-carboxamide derivatives exhibit diverse bioactivities depending on substituent patterns. Key structural analogues include:

Key Observations

Substituent Effects on Bioactivity :

- Halogen substituents (Cl, F) at the aryl position (e.g., Compounds 4 and 5) influence antimicrobial activity, likely via hydrophobic interactions with target enzymes .

- Bulky carboxamide groups (e.g., cyclopentyl vs. cyclopropyl) modulate steric hindrance, affecting binding to protein pockets .

Structural Flexibility :

- Isostructural compounds (e.g., Compounds 4 and 5) retain similar conformations despite halogen swaps, but crystal packing differences arise due to van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å) .

Synthetic Efficiency :

- High yields (>80%) are achieved for thiazole-triazole hybrids (Compounds 4, 5) using dimethylformamide (DMF) recrystallization .

- Carboxamide derivatives (e.g., ZIPSEY) require stepwise protocols for functional group compatibility .

Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized, structural analogs provide insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。